4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenylbenzamide
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Description
4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenylbenzamide is a useful research compound. Its molecular formula is C32H29N3O5 and its molecular weight is 535.6. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound is structurally similar to tetrahydroisoquinolines , which are known to interact with a variety of targets in the body, including various receptors and enzymes . .
Mode of Action
Based on its structural similarity to tetrahydroisoquinolines , it may interact with its targets in a similar manner. Tetrahydroisoquinolines typically bind to their targets, causing conformational changes that can affect the function of the target .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Tetrahydroisoquinolines are known to be involved in a variety of biochemical pathways, including those related to neurotransmission and cellular signaling .
Result of Action
Based on its structural similarity to tetrahydroisoquinolines , it may have similar effects, such as modulating neurotransmission or cellular signaling .
Properties
CAS No. |
1189659-39-9 |
---|---|
Molecular Formula |
C32H29N3O5 |
Molecular Weight |
535.6 |
IUPAC Name |
4-[[6,7-dimethoxy-1-[(2-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-phenylbenzamide |
InChI |
InChI=1S/C32H29N3O5/c1-21-9-7-8-10-24(21)20-34-27-18-29(40-3)28(39-2)17-26(27)31(37)35(32(34)38)19-22-13-15-23(16-14-22)30(36)33-25-11-5-4-6-12-25/h4-18H,19-20H2,1-3H3,(H,33,36) |
InChI Key |
VFIVADWGCWIQSP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5)OC)OC |
solubility |
not available |
Origin of Product |
United States |
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